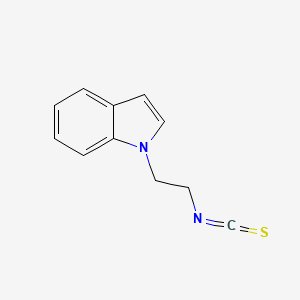

1-(2-isothiocyanatoethyl)-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Isothiocyanatoethyl)-1H-indole is a chemical compound that belongs to the class of isothiocyanates. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The structure of this compound consists of an indole ring attached to an ethyl chain, which is further connected to an isothiocyanate group.

Wirkmechanismus

Target of Action

Isothiocyanates are known to interact with a variety of biological targets, including proteins and enzymes involved in cancer development and progression . .

Mode of Action

Isothiocyanates generally work by forming covalent bonds with their targets, which can lead to changes in the function of these targets

Biochemical Pathways

Isothiocyanates can affect multiple biochemical pathways, including those involved in cell cycle regulation and apoptosis

Result of Action

The molecular and cellular effects of isothiocyanates can include induction of cell cycle arrest and apoptosis, inhibition of angiogenesis, and modulation of the immune response

Action Environment

The action, efficacy, and stability of isothiocyanates can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds

Vorbereitungsmethoden

The synthesis of 1-(2-isothiocyanatoethyl)-1H-indole typically involves the reaction of primary amines with carbon disulfide and a suitable electrophile. One common method is the reaction of 1H-indole-2-ethylamine with thiophosgene under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-(2-Isothiocyanatoethyl)-1H-indole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, amines, thioureas, and thiocarbamates .

Wissenschaftliche Forschungsanwendungen

1-(2-Isothiocyanatoethyl)-1H-indole has a wide range of scientific research applications:

Vergleich Mit ähnlichen Verbindungen

1-(2-Isothiocyanatoethyl)-1H-indole can be compared with other isothiocyanates such as:

Phenethyl isothiocyanate: Known for its anticancer properties and ability to induce apoptosis in cancer cells.

(2-Isothiocyanatoethyl)cyclopentane: Used in similar applications but differs in its structural framework.

2-(2-Isothiocyanatoethyl)thiophene: Another isothiocyanate with applications in organic synthesis and material science.

The uniqueness of this compound lies in its indole ring structure, which imparts specific biological activities and reactivity patterns that are distinct from other isothiocyanates .

Biologische Aktivität

1-(2-Isothiocyanatoethyl)-1H-indole (CAS: 887202-51-9) is a compound that features both an indole structure and an isothiocyanate group. These structural components contribute to its notable biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound exhibits several mechanisms of action that contribute to its biological activities:

- Anticancer Activity : Isothiocyanates have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. They target multiple signaling pathways involved in carcinogenesis, including those related to cell cycle regulation and apoptosis.

- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, although further research is needed to elucidate these effects.

Biological Activity Overview

Case Studies and Research Findings

- Anticancer Efficacy : A study highlighted the effectiveness of isothiocyanates in preventing tumorigenesis. Specifically, it was found that this compound could inhibit the growth of human cancer cell lines by inducing apoptosis and cell cycle arrest .

- Anti-inflammatory Effects : Research has indicated that compounds with isothiocyanate groups can reduce inflammation markers in vitro. For instance, a study demonstrated that treatment with isothiocyanates led to decreased levels of IL-6 and TNF-alpha in macrophage cultures .

- Antimicrobial Activity : Although limited, some studies suggest that this compound may exhibit antimicrobial properties against specific pathogens. Further investigations are necessary to confirm these findings and identify the spectrum of activity .

Eigenschaften

IUPAC Name |

1-(2-isothiocyanatoethyl)indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c14-9-12-6-8-13-7-5-10-3-1-2-4-11(10)13/h1-5,7H,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRZLHSGVJXLOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CCN=C=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.